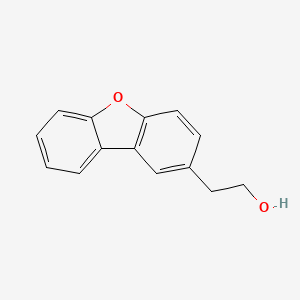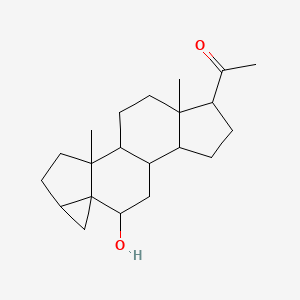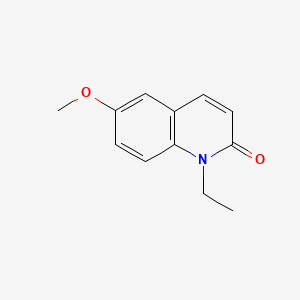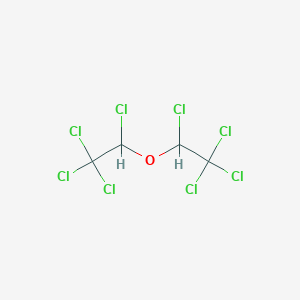
Dibenzofuran-2-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran-2-ethanol is an organic compound that belongs to the class of benzofuran derivatives. . This compound, specifically, is characterized by the presence of a hydroxyl group attached to the second carbon of the dibenzofuran ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing dibenzofurans is through the cyclization of diarylether derivatives . This process often involves the use of palladium or copper catalysis to form the C–O bond of the furan ring .
Industrial Production Methods
Industrial production of dibenzofuran-2-ethanol may involve similar synthetic routes but on a larger scale. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzofuran-2-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dibenzofuran-2-ethane.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of dibenzofuran-2-one.
Reduction: Formation of dibenzofuran-2-ethane.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dibenzofuran-2-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of dibenzofuran-2-ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: Lacks the additional benzene ring and hydroxyl group.
Dibenzofuran: Lacks the hydroxyl group at the second carbon.
Benzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness
Dibenzofuran-2-ethanol is unique due to the presence of both the dibenzofuran ring system and the hydroxyl group at the second carbon. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-dibenzofuran-2-ylethanol |
InChI |
InChI=1S/C14H12O2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9,15H,7-8H2 |
Clave InChI |
WPZHNNYFWNCMQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)




